molecular formula C6H12ClNO B1279538 2-Aminocyclohexanone hydrochloride CAS No. 6946-05-0

2-Aminocyclohexanone hydrochloride

Cat. No.: B1279538
CAS No.: 6946-05-0
M. Wt: 149.62 g/mol
InChI Key: HGHZKLDCXNJLJK-UHFFFAOYSA-N
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Description

2-Aminocyclohexanone hydrochloride is an organic compound with the molecular formula C6H12ClNO. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is primarily used in chemical synthesis and research due to its unique chemical properties.

Mechanism of Action

: Kitano, Y., Matsukuma, Y., Imamura, S., Takagi, R., & Ashida, T. (1983). The X-Ray Structure of 2-Aminocyclohexanone Oxime Hydrochloride. Bulletin of the Chemical Society of Japan, 56(5), 1545–1546. DOI: 10.1246/bcsj.56.1545 : Formation of oximes and hydrazones (video). Khan Academy. Link

Biochemical Analysis

Biochemical Properties

2-Aminocyclohexanone hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the oxidation-reduction processes, such as cytochrome P450 enzymes. These interactions often result in the formation of oximes and hydrazones, which are important intermediates in biochemical pathways . The nature of these interactions is typically characterized by the formation of covalent bonds between this compound and the active sites of the enzymes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of certain metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminocyclohexanone hydrochloride can be synthesized through the reduction of 2-nitrocyclohexanone. The process involves the use of hydrogen gas in the presence of a platinum catalyst in an ethanol solution. The reaction is carried out under a nitrogen atmosphere and is typically completed within a few hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohexanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: It can be reduced further to form amines or other reduced products.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxid

Properties

IUPAC Name

2-aminocyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHZKLDCXNJLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460786
Record name 2-aminocyclohexanone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-05-0
Record name 6946-05-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminocyclohexanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminocyclohexan-1-one hydrochloride
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Synthesis routes and methods

Procedure details

Add 2-nitrocyclohexanone (7.0 g, 48.9 mmol), 5% platinum sulfided on carbon (500 mg), ethanol (120 mL) and concentrated hydrochloric acid (6 mL) to a pressure vessel under a nitrogen atmosphere. Pressurize the vessel to 50 psi with hydrogen and stir the mixture for 3 h. Filter the mixture through Celite® and wash with ethanol followed by DCM under a nitrogen atmosphere. Concentrate the filtrate in vacuo. Slurry the residue in acetone (50 mL) and filter. Collect the solid to obtain the desired intermediate (2.2 g, 40%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of 2-Aminocyclohexanone hydrochloride in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing complex heterocyclic compounds. Specifically, it reacts with various phenylhydrazine hydrochlorides to produce 1-oxo-1,2,3,4-tetrahydrocarbazoles via Fischer indole synthesis. [] This reaction proceeds under mild conditions and offers a convenient, efficient route to these important structural motifs. []

Q2: Can you describe the mechanistic insights into the formation of this compound from N,N-Dichlorocyclohexylamine?

A2: Research using ¹⁴C-labeled N,N-Dichlorocyclohexylamine reveals that its conversion to this compound closely resembles the Neber rearrangement. [] Treatment with sodium methoxide followed by hydrochloric acid leads to ¹⁴C incorporation predominantly at the carbonyl carbon of this compound. [] This suggests a mechanism involving a nitrene intermediate and subsequent ring expansion, ultimately yielding the observed product.

Q3: Are there any notable degradation reactions associated with this compound?

A3: Yes, this compound undergoes deaminative diazotization, forming cyclopentanecarboxylic acid as a major product, alongside other minor compounds. [] This reaction pathway can be utilized for further derivatization or degradation studies of the parent compound.

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